molecular formula C9H19ClN2O2 B3393227 tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride CAS No. 2068138-00-9

tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride

Cat. No.: B3393227
CAS No.: 2068138-00-9
M. Wt: 222.71
InChI Key: QEGLJGQQFDDFJO-LEUCUCNGSA-N
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Description

tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2. It is often used in various chemical and biological research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride typically involves the protection of the amine group using tert-butyl carbamate (Boc) and subsequent formation of the azetidine ring. The reaction conditions often include the use of hydrogen chloride gas for deprotection in solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound may involve scalable and sustainable techniques such as the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid. This method allows for the quantitative deprotection of the tert-butyl carbamate protecting group under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in different industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride is unique due to its specific stereochemistry and the presence of the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGLJGQQFDDFJO-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
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tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
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tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
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tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
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tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
Reactant of Route 6
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride

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